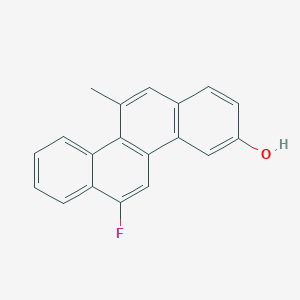
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group at the third position and two keto groups at the second and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the tert-butylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dicarboxylic acid derivative can yield the pyrrolidine-2,5-dione core, which can then be functionalized with a tert-butylsulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The tert-butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors and can be used in the study of biological pathways.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic effects, including anticonvulsant and antimicrobial activities
Wirkmechanismus
The mechanism of action of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the antibacterial effects observed . The compound’s structure allows it to fit into the active site of these proteins, blocking their function and preventing bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,3-dione: Similar in structure but lacks the tert-butylsulfanyl group.
Pyrrolidine-2-one: Contains only one keto group and lacks the tert-butylsulfanyl group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is unique due to the presence of both the tert-butylsulfanyl group and the two keto groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
90998-27-9 |
|---|---|
Molekularformel |
C8H13NO2S |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
3-tert-butylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)12-5-4-6(10)9-7(5)11/h5H,4H2,1-3H3,(H,9,10,11) |
InChI-Schlüssel |
JMGCCZKAYGFSBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


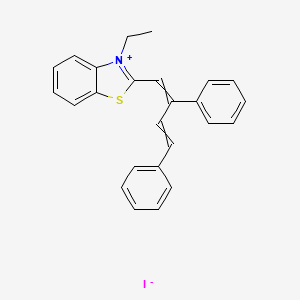
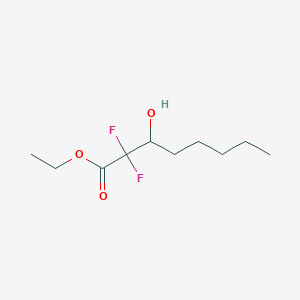

![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
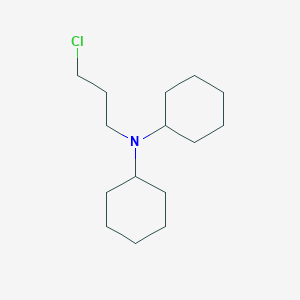
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
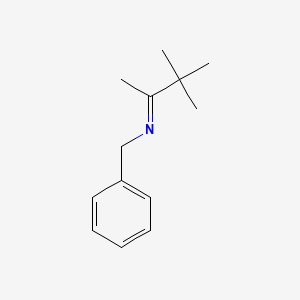
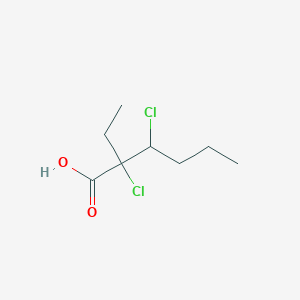
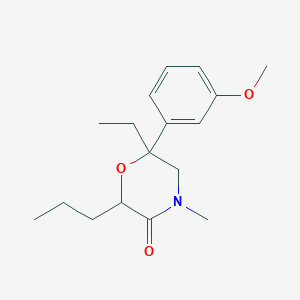
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
